Fluoroclebopride is a benzamide analog that is used in positron emission tomography (PET) applications. It binds reversibly to dopamine receptors (Kis = 0.95, 5.7, 5.46, and 144 nM for D2-like, D2(long), D3, and D4 receptors, respectively, in radioligand binding assays). It is selective for these receptors over D1, serotonin 5-HT2, and α2-adrenergic receptors (Kis = >10,000, 283, and 1,300 nM, respectively). A fluorine-18 moiety has been used to label this compound for use as a probe for studying D2/D3 receptor availability via PET in various monkey models. Fluoroclebopride is useful chemical for PET image study. [18F]fluoroclebopride had been used for PET imaging of dopamine D2 receptors in monkeys.
Related Compounds
Raclopride
Compound Description: Raclopride is a benzamide derivative that acts as a selective antagonist for dopamine D2 and D3 receptors. It has high affinity for these receptors but low affinity for other neurotransmitter receptors. Raclopride is frequently used in research to investigate the role of dopamine D2 receptors in various neurological and psychiatric conditions. []
Relevance: Like Fluoroclebopride, Raclopride is a benzamide derivative with high affinity for dopamine D2 receptors. Chronic administration of Raclopride, similar to Fluoroclebopride, has been shown to increase the availability of D2 receptors in nonhuman primates as measured by PET imaging using [18F]Fluoroclebopride. [] This suggests shared mechanisms of action on D2 receptor regulation.
Compound Description: MBP is a benzamide derivative designed as a potential PET radiotracer for imaging dopamine D2 receptors. It displays high affinity for all three subtypes of dopamine D2 receptors (D2(long), D3, and D4). []
Compound Description: FCT is a cocaine analog used in PET imaging studies to assess dopamine transporter (DAT) availability. []
Relevance: Although structurally dissimilar to Fluoroclebopride, FCT is used alongside [18F]Fluoroclebopride in research to understand the impact of drugs like cocaine on both dopamine D2 receptor and DAT availability. Both radiotracers have been used in conjunction to assess changes in the dopamine system, particularly in the context of cocaine self-administration. []
Cocaine
Compound Description: Cocaine is a powerful stimulant drug of abuse that exerts its effects primarily by blocking the dopamine transporter (DAT), thereby increasing dopamine levels in the brain, particularly in the reward pathway. []
Relevance: Cocaine's effects on dopamine neurotransmission are central to the research using Fluoroclebopride. Studies investigating the impact of cocaine self-administration on dopamine D2 receptor availability often utilize [18F]Fluoroclebopride as a PET radiotracer to measure these changes in vivo. []
Aripiprazole
Compound Description: Aripiprazole is an atypical antipsychotic medication classified as a dopamine D2/D3 receptor partial agonist. It is used to treat schizophrenia and bipolar disorder. []
Relevance: Aripiprazole's action on dopamine D2/D3 receptors is relevant to research using Fluoroclebopride to study D2 receptor availability. Research has investigated the effects of repeated Aripiprazole treatment on striatal D2/D3 receptor availability in monkeys using PET imaging with [18F]Fluoroclebopride. [, ] These studies aim to understand the long-term impact of D2/D3 receptor modulation on receptor availability.
Methylphenidate
Compound Description: Methylphenidate is a stimulant medication primarily used to treat attention-deficit/hyperactivity disorder (ADHD). It acts as a dopamine and norepinephrine reuptake inhibitor. []
Relevance: Methylphenidate's effects on the dopamine system make it relevant in the context of Fluoroclebopride research. Studies have explored whether chronic Methylphenidate treatment alters dopamine systems or influences vulnerability to cocaine self-administration, utilizing [18F]Fluoroclebopride to assess potential changes in dopamine D2 receptor availability. [] This research investigates potential long-term consequences of Methylphenidate use on the dopamine system.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A pyrimidine analogue that inhibits DNA methyltransferase, impairing DNA methylation. It is also an antimetabolite of cytidine, incorporated primarily into RNA. Azacytidine has been used as an antineoplastic agent.
Faxeladol, also known as GCR9905, GRT-TA300, GRTA0009906, EM-906 and GRTA9906, is an opioid analgesic agent. Faxeladol is related to tramadol and ciramadol, and was developed shortly after tramadol in the late 1970s. Similarly to tramadol, it was believed faxeladol would have analgesic, as well as antidepressant effects, due to its action on serotonin and norepinephrine reuptake. In various studies in the 1970s alongside tramadol, faxeladol was seen to be slightly more potent than tramadol, but with a higher rate of sudden seizures than tramadol, which is known to cause seizures without warning in some users.
FB23-2 is a potent FTO inhibitor. FB23-2 demonstrated the potent inhibitory impact in AML models. FB23-2 directly binds to FTO and selectively inhibit FTO's m6A demethylase activity. Mimicking FTO depletion, FB23-2 dramatically suppresses proliferation and promotes the differentiation/apoptosis of human acute myeloid leukemia (AML) cell line cells and primary blast AML cells in vitro. Moreover, FB23-2 significantly inhibits the progression of human AML cell lines and primary cells in xeno-transplanted mice. Collectively, our data suggest that FTO is a druggable target and that targeting FTO by small-molecule inhibitors holds potential to treat AML.
Fc11a-2 is a specific inhibitor of inflammasome assembly, targeting the NLRP3 inflammasome by interfering with the proximity-induced autocleavage of procaspase-1.
FC-11 is a potent FAK-targeting PROTAC. FC-11 showed a rapid and reversible FAK degradation with a picomolar of DC50 in various cell lines in vitro, which imply that FAK-PROTACs could be useful as expand tools for studying functions of FAK in biological system and as potential therapeutic agents.